molecular formula C9H10N2O3 B12068057 Methyl 2-(4-(prop-2-yn-1-yloxy)-1H-pyrazol-1-yl)acetate

Methyl 2-(4-(prop-2-yn-1-yloxy)-1H-pyrazol-1-yl)acetate

Cat. No.: B12068057
M. Wt: 194.19 g/mol
InChI Key: VOBUUEMPTAXINW-UHFFFAOYSA-N
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Description

Methyl 2-(4-(prop-2-yn-1-yloxy)-1H-pyrazol-1-yl)acetate is an organic compound with a unique structure that combines a pyrazole ring with a propargyl ether and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(prop-2-yn-1-yloxy)-1H-pyrazol-1-yl)acetate typically involves the reaction of 4-hydroxy-1H-pyrazole with propargyl bromide in the presence of a base such as potassium carbonate in acetone. The resulting propargyl ether is then reacted with methyl bromoacetate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(prop-2-yn-1-yloxy)-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The propargyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The propargyl ether can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 2-(4-(prop-2-yn-1-yloxy)-1H-pyrazol-1-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(4-(prop-2-yn-1-yloxy)-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The propargyl ether group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity . The ester group can undergo hydrolysis, releasing the active pyrazole moiety, which can interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-(prop-2-yn-1-yloxy)-1H-pyrazol-1-yl)acetate is unique due to the presence of both a pyrazole ring and a propargyl ether group, which confer distinct reactivity and potential for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

methyl 2-(4-prop-2-ynoxypyrazol-1-yl)acetate

InChI

InChI=1S/C9H10N2O3/c1-3-4-14-8-5-10-11(6-8)7-9(12)13-2/h1,5-6H,4,7H2,2H3

InChI Key

VOBUUEMPTAXINW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=C(C=N1)OCC#C

Origin of Product

United States

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